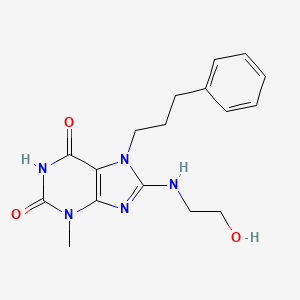

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative, which is a class of compounds with a wide range of biological activities. Purine derivatives have been extensively studied for their potential therapeutic applications, including cardiovascular and antimicrobial effects . These compounds are structurally characterized by a purine core, which can be modified at various positions to yield derivatives with diverse biological activities.

Synthesis Analysis

The synthesis of purine derivatives often involves the substitution of different functional groups at specific positions on the purine ring. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydropurine-2,6-diones involves the introduction of alkylamino groups at the 8-position and a 2-hydroxy-3-aminopropyl group at the 7-position . Similarly, the synthesis of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines includes the reaction of 8-bromo-7-(2-hydroxy-2-phenylethyl)-3-methylxanthine with primary and secondary amines . These synthetic routes typically employ conditions such as boiling in aqueous dioxane to facilitate the substitution reactions.

Molecular Structure Analysis

The molecular structure of purine derivatives is confirmed using techniques such as elemental analysis and 1H NMR-spectrometry. The 1H NMR spectra of these compounds reveal characteristic signals for the uracil moiety, the methyl groups attached to the nitrogen atoms of the purine ring, and the protons of the substituents at positions 7 and 8 . The aromatic protons typically appear as multiplets, and the proton signal of the secondary alcohol group is observed as a doublet.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including methylation and reduction. Methylation reactions can lead to the formation of trimethylpurinediones, and the patterns of methylation are established through further chemical transformations and spectral analysis . Reduction of methylated purines with sodium borohydride yields cis-perhydropurine-2,8-diones and related compounds, which are characterized by their specific 1H NMR signal patterns .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives are influenced by their molecular structure. The introduction of different substituents can significantly alter the biological activity of these compounds. For example, certain derivatives with a phenylpiperazine moiety have shown affinity for α1-receptors and displayed antiarrhythmic and hypotensive activities . The antimicrobial and antifungal activities of these compounds have also been evaluated, with some derivatives exhibiting activity against Staphylococcus aureus and Candida albicans . The relationship between chemical structure and biological activity is a key area of study in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

8-((2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione and its derivatives are involved in various chemical synthesis processes. For instance, they are used in the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, demonstrating their significance in producing complex organic compounds (Šimo et al., 1998).

Biological and Pharmacological Properties

Research has explored the biological and pharmacological properties of compounds derived from this compound. For example, studies on 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines have shown antimicrobial and antifungal activities against organisms like Staphylococcus aureus and Candida albicans, indicating potential applications in treating infectious diseases (Romanenko et al., 2016).

Structural Analysis

Detailed structural analysis of derivatives of this compound contributes to the understanding of molecular geometry and bonding. For instance, studies on 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline provide insights into the geometry of the purine system and its interactions, which are crucial for designing drugs and understanding their mechanisms (Karczmarzyk et al., 1995).

Antioxidant Activity

The compound's derivatives are also researched for their antioxidant activities. This is highlighted by studies on N-Aminomethyl derivatives of ethosuximide and pufemide anticonvulsants, indicating their potential utility in developing new therapeutic agents with antioxidant properties (Hakobyan et al., 2020).

Antiviral Applications

Some derivatives of this compound exhibit antiviral properties, as demonstrated by studies on imidazo[1,2-a]-s-triazine nucleosides and their effectiveness against various viruses (Kim et al., 1978).

Eigenschaften

IUPAC Name |

8-(2-hydroxyethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-9-11-23)10-5-8-12-6-3-2-4-7-12/h2-4,6-7,23H,5,8-11H2,1H3,(H,18,19)(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKAYCLLTSMHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)